molecular formula C14H22N2O2 B13469557 Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate

Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate

Cat. No.: B13469557
M. Wt: 250.34 g/mol
InChI Key: KUHJHQSFJGTCPM-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-cyano-1-bicyclo[222]octanyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a bicyclo[222]octane structure

Preparation Methods

The synthesis of tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate is an organic compound featuring a unique bicyclic structure, classified under carbamates due to the presence of a carbamate functional group. The compound includes a tert-butyl group, enhancing its lipophilicity, and a cyano group attached to a bicyclo[2.2.2]octane moiety, which imparts distinct chemical properties. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 .

Potential Applications

This compound has potential applications in medicinal chemistry and material science. Compounds with bicyclic structures can interact with biological targets due to their conformational rigidity and ability to mimic natural substrates.

  • Pharmaceutical Research: Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes. Specific biological assays are required to elucidate its full pharmacological profile. Interaction studies focus on its binding affinity and selectivity towards biological targets, using techniques like surface plasmon resonance or fluorescence polarization to assess interactions with proteins or enzymes relevant to therapeutic areas like cancer or metabolic disorders. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic efficacy.
  • Synthesis: The synthesis of this compound typically involves several steps that may vary depending on the specific reagents and conditions used.
  • Building Block in Organic Synthesis: this compound is used as a building block in organic synthesis .

Comparable Compounds

This compound shares structural similarities with other compounds containing bicyclic structures or cyano groups. The uniqueness of this compound lies in its bicyclic framework combined with the cyano group, potentially conferring distinct biological activities not observed in simpler analogs.

Compound NameStructureUnique Features
Tert-butyl 4-cyanobenzylcarbamateContains a benzyl group instead of a bicyclic structureMore lipophilic due to aromaticity
Tert-butyl N-(4-methylcarbamoyl)phenylcarbamateFeatures a phenyl ring and methyl groupDifferent pharmacological profile due to substitution
Tert-butyl N-[4-(methylcarbamoyl)phenyl]carbamateSimilar carbamate structure but lacks bicyclic featurePotentially different enzyme interactions

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the carbamate moiety can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bicyclo[2.2.2]octane structure provides a rigid framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate can be compared with other similar compounds such as:

    Tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate: This compound has an amino group instead of a cyano group, which can lead to different reactivity and applications.

    Tert-butyl N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)carbamate:

    Tert-butyl N-(4-methyl-1-bicyclo[2.2.2]octanyl)carbamate: The methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the bicyclo[2.2.2]octane structure, which provides a balance of stability and reactivity suitable for various scientific and industrial applications.

Biological Activity

Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate is an organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, including enzyme interactions, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 2390512-80-6

The presence of both a tert-butyl group and a cyano group enhances its lipophilicity and may influence its interaction with biological targets, making it an interesting candidate in medicinal chemistry and material science .

Enzyme Interactions

Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes, which is a critical aspect of its pharmacological profile. The compound's bicyclic structure allows for conformational rigidity, potentially enabling it to mimic natural substrates effectively .

Interaction Studies :

  • Techniques such as surface plasmon resonance and fluorescence polarization are employed to assess binding affinities and selectivity towards various biological targets.
  • These studies are essential for optimizing the compound's pharmacological properties and therapeutic efficacy in areas such as cancer treatment and metabolic disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key features of comparable compounds:

Compound NameStructure TypeUnique Features
Tert-butyl 4-cyanobenzylcarbamateBenzyl group instead of bicyclicMore lipophilic due to aromaticity
Tert-butyl N-(4-methylcarbamoyl)phenylcarbamatePhenyl ring with methyl groupDifferent pharmacological profile due to substitution
Tert-butyl N-[4-(methylcarbamoyl)phenyl]carbamateSimilar carbamate structurePotentially different enzyme interactions

This comparison highlights the unique aspects of this compound, particularly its bicyclic framework combined with the cyano group, which may confer distinct biological activities not observed in simpler analogs .

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging, but several studies have begun to outline its potential applications:

  • Anticancer Activity : Initial investigations indicate that the compound may inhibit specific cancer cell lines by interfering with enzyme pathways critical for cell proliferation.
  • Metabolic Disorders : The compound's ability to modulate enzyme activity suggests potential benefits in treating metabolic disorders, although specific assays are necessary to confirm these effects.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate

InChI

InChI=1S/C14H22N2O2/c1-12(2,3)18-11(17)16-14-7-4-13(10-15,5-8-14)6-9-14/h4-9H2,1-3H3,(H,16,17)

InChI Key

KUHJHQSFJGTCPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C#N

Origin of Product

United States

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